An In-depth Technical Guide to 4-Fluoro-N-methylaniline Hydrochloride: A Core Moiety for Advanced Chemical Synthesis
An In-depth Technical Guide to 4-Fluoro-N-methylaniline Hydrochloride: A Core Moiety for Advanced Chemical Synthesis
This technical guide provides a comprehensive analysis of 4-Fluoro-N-methylaniline hydrochloride (CAS No. 1175090-48-8), a fluorinated aromatic amine of significant interest to researchers and professionals in drug development and materials science. This document moves beyond a simple recitation of data, offering instead a field-proven perspective on the compound's chemical structure, physicochemical properties, synthesis, and applications, grounded in established scientific principles.
Strategic Overview: The Value Proposition of a Fluorinated Amine Salt
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] 4-Fluoro-N-methylaniline hydrochloride presents a versatile building block that combines the advantageous properties of a fluorine substituent with the reactivity of a secondary aniline, all while in a more stable and handleable salt form.
The hydrochloride salt offers distinct advantages over its free base counterpart (4-Fluoro-N-methylaniline, CAS No. 459-59-6). As a solid, it is generally more stable, less susceptible to aerial oxidation (which often causes discoloration in anilines), and exhibits improved solubility in protic solvents.[2] This guide will delineate the properties of both the free base and the hydrochloride salt to provide a complete operational picture.
Molecular Structure and Identification
The core structure consists of an N-methylated aniline ring substituted with a fluorine atom at the para-position. The hydrochloride salt is formed by the protonation of the secondary amine's nitrogen atom.
Diagram: Chemical Structure of 4-Fluoro-N-methylaniline Hydrochloride
Caption: Structure of 4-Fluoro-N-methylaniline Hydrochloride.
| Identifier | Value |
| IUPAC Name | 4-fluoro-N-methylanilinium chloride |
| CAS Number | 1175090-48-8[3] |
| Molecular Formula | C₇H₉ClFN |
| Molecular Weight | 161.61 g/mol |
| SMILES | CNC1=CC=C(F)C=C1.Cl |
| InChI Key | VLWRKVBQUANIGI-UHFFFAOYSA-N (Free Base) |
Physicochemical Properties: A Tale of Two Forms
A clear distinction between the free base and its hydrochloride salt is essential for experimental design. The free base is a liquid at room temperature, while the hydrochloride is a solid.
Table 1: Physical Properties of 4-Fluoro-N-methylaniline (Free Base)
| Property | Value | Source(s) |
| CAS Number | 459-59-6 | [4][5] |
| Appearance | Clear, yellowish liquid | [4] |
| Boiling Point | 79-80 °C @ 11 mmHg | |
| Density | 1.040 g/mL @ 25 °C | |
| Refractive Index | n20/D 1.5320 | |
| Flash Point | 76 °C (169 °F) - closed cup | [6] |
Table 2: Predicted and Observed Properties of 4-Fluoro-N-methylaniline Hydrochloride
| Property | Value / Expected Behavior | Rationale / Source(s) |
| Physical Form | Solid | Typical for amine hydrochlorides. A related compound, 4-fluoro-2-methylaniline hydrochloride, is a solid.[7] |
| Melting Point | Data not available, but expected to be significantly higher than the free base. | Salt formation increases intermolecular forces. |
| Solubility | Predicted to have higher solubility in water and alcohols compared to the free base; lower solubility in non-polar organic solvents. | Protonation of the amine increases polarity. N-methylaniline's aqueous solubility increases in acidic conditions.[2] |
Synthesis and Handling
Synthetic Workflow: From Precursor to Final Salt
The synthesis is logically approached in two stages: the formation of the free base followed by its conversion to the hydrochloride salt.
Diagram: General Synthetic Workflow
Caption: Two-stage synthesis of 4-Fluoro-N-methylaniline HCl.
Protocol 1: Synthesis of 4-Fluoro-N-methylaniline (Free Base) via Reductive Amination
This protocol is adapted from general procedures for the N-methylation of anilines.[8][9] The causality behind this choice is its high efficiency and the use of readily available reagents.
-
Imine Formation: Dissolve 4-fluoroaniline (1.0 eq.) in methanol. Add aqueous formaldehyde (1.1-1.2 eq.) and stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC to confirm the consumption of the starting aniline.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C to control the exothermic reaction.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure free base.
Protocol 2: Preparation of the Hydrochloride Salt
This method is based on a standard acid-base reaction to form the amine salt.[10]
-
Dissolution: Dissolve the purified 4-Fluoro-N-methylaniline (1.0 eq.) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane, 1.0-1.1 eq.).
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Drying: Wash the collected solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted free base and dry under vacuum.
Stability, Storage, and Safe Handling
Stability: The hydrochloride salt is markedly more stable to air and light than the free base.[11] However, like most anilines, it should be stored with precautions. Many aniline derivatives are known to be light-sensitive.[1]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Incompatible Materials: Avoid strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[6][12] Contact with strong bases will deprotonate the salt, regenerating the more reactive free base.
Safety: 4-Fluoro-N-methylaniline is classified as toxic if swallowed and causes skin and serious eye irritation/damage.[13] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed in a certified chemical fume hood.
Spectral Characterization
While experimental spectra for the hydrochloride salt are not widely published, a robust profile can be predicted based on data from the free base and an understanding of the effects of protonation.
Table 3: Anticipated Spectral Data for 4-Fluoro-N-methylaniline Hydrochloride
| Technique | Key Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |
| ¹H NMR | N-H₂⁺ Protons | Broad singlet, δ > 10 ppm | Protonation of the nitrogen leads to a significant downfield shift and often rapid exchange, resulting in a broad signal. |
| Aromatic Protons | δ 7.0-7.5 ppm | Deshielding effect of the -NH₂⁺- group will cause a downfield shift compared to the free base (δ 6.5-7.0 ppm).[14] Expect complex splitting due to H-H and H-F coupling. | |
| N-Methyl Protons | δ ~3.0-3.2 ppm | A singlet or triplet (due to coupling with N-H₂⁺). Slightly downfield from the free base signal (δ ~2.8 ppm).[14] | |
| ¹³C NMR | Aromatic Carbons | δ 115-150 ppm | The carbon attached to fluorine (C4) will show a large ¹JCF coupling constant. The ipso-carbon (C1) will be shifted downfield upon protonation. Free base shows signals at δ 113-157 ppm.[14] |
| N-Methyl Carbon | δ ~30-35 ppm | Similar to the free base signal (δ ~31 ppm).[14] | |
| FT-IR | N⁺-H Stretch | Broad band, 2400-2800 cm⁻¹ | Characteristic of ammonium salts. This replaces the sharper N-H stretch of the secondary amine seen around 3300-3500 cm⁻¹.[15] |
| C-F Stretch | Strong, 1200-1250 cm⁻¹ | A strong, characteristic absorption for aryl fluorides. | |
| Mass Spec. | Molecular Ion | m/z = 125.1 | In ESI+ mode, the observed ion will correspond to the molecular weight of the free base [M+H]⁺. The chloride ion (m/z = 35, 37) may be observed in negative mode. |
Applications in Research and Drug Development
The utility of 4-Fluoro-N-methylaniline hydrochloride stems from its identity as a fluorinated building block, a class of compounds indispensable in modern pharmaceutical design.
-
Scaffold for Bioactive Molecules: Aniline derivatives are foundational scaffolds for a vast array of pharmaceuticals.[6][16] The specific substitution pattern of this molecule makes it an attractive starting point for library synthesis in lead discovery campaigns.
-
Intermediate for Targeted Therapies: Structurally related compounds, such as 4-Fluoro-2-methoxy-N-methylaniline, are utilized as building blocks for creating targeted protein degraders (e.g., PROTACs) and have been investigated for synthesizing 5-HT₃ receptor antagonists.[17][18] This suggests that 4-Fluoro-N-methylaniline hydrochloride could serve a similar role in developing novel therapeutics targeting a range of biological pathways.
-
Biochemical Research Tool: The free base, 4-Fluoro-N-methylaniline, has been explicitly used as a model compound to investigate the in vivo and in vitro biotransformation of secondary aromatic amines, aiding in the study of metabolic pathways mediated by enzymes like cytochromes P-450.[6]
The presence of the fluorine atom can block sites of metabolism, reduce the pKa of the amine to improve cellular uptake, and engage in favorable intermolecular interactions with target proteins, making this a highly valuable synthon for medicinal chemists.
Conclusion
4-Fluoro-N-methylaniline hydrochloride is more than a mere chemical intermediate; it is a strategically designed building block that offers the dual benefits of fluorine substitution and the stability of a salt form. Its synthesis is achievable through well-established methodologies, and its potential applications in drug discovery are significant. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this versatile compound in their synthetic endeavors, from experimental design and safe handling to the strategic incorporation into complex molecular architectures.
References
-
Royal Society of Chemistry (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]
-
New Journal of Chemistry (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
PubChem (n.d.). 4-Fluoro-N-methylaniline. National Center for Biotechnology Information. Available at: [Link]
- Google Patents (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Royal Society of Chemistry (n.d.). Supporting Information. Available at: [Link]
-
Loba Chemie (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Available at: [Link]
-
ResearchGate (n.d.). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Available at: [Link]
-
Scribd (n.d.). IR spectrum of 4-methylaniline_Selected. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1175090-48-8|4-Fluoro-N-methylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-FLUORO-N-METHYLANILINE CAS#: 459-59-6 [m.chemicalbook.com]
- 6. 4-Fluoro-N-methylaniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 4-Fluoro-2-methylaniline hydrochloride | 57491-46-0 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-Fluoro-N-methylaniline | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [wap.guidechem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
